molecular formula C13H18ClN3O2 B2453146 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one CAS No. 2415568-72-6

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one

Cat. No.: B2453146
CAS No.: 2415568-72-6
M. Wt: 283.76
InChI Key: KWWNREWQAMWUEP-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring through an ether bond, and a methylpropanone group.

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 5-chloropyrimidine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-methylpropan-1-one to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIEA) at elevated temperatures .

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby aiding in the regulation of blood glucose levels .

Comparison with Similar Compounds

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and its dual mechanism of action, making it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-9(2)12(18)17-5-3-11(4-6-17)19-13-15-7-10(14)8-16-13/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWNREWQAMWUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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